2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a tetrahydroisoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: This compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2Z)-4-aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates
- 1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides
Uniqueness
What sets 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H19N3O2S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-13-12-27-21(22-13)23-19(25)17-15-10-6-7-11-16(15)20(26)24(2)18(17)14-8-4-3-5-9-14/h3-12,17-18H,1-2H3,(H,22,23,25) |
InChI Key |
QQYGQMSYXWNRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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